molecular formula C10H14N2Si B080881 1-(Trimethylsilyl)-1H-benzo[d]imidazole CAS No. 13435-08-0

1-(Trimethylsilyl)-1H-benzo[d]imidazole

Cat. No.: B080881
CAS No.: 13435-08-0
M. Wt: 190.32 g/mol
InChI Key: XKDVXMHPDJSQCC-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a trimethylsilyl (-Si(CH₃)₃) substituent at the N1 position of the heterocyclic core. Benzimidazole itself is a fused aromatic system comprising a benzene ring and an imidazole ring (C₇H₆N₂), known for its diverse pharmacological and chemical applications . The trimethylsilyl group imparts unique steric and electronic properties:

  • Lipophilicity: The hydrophobic trimethylsilyl moiety enhances solubility in non-polar solvents, which is advantageous in organometallic and catalytic applications.
  • Steric bulk: The bulky substituent may hinder nucleophilic attacks or modulate interactions in biological targets.

Properties

CAS No.

13435-08-0

Molecular Formula

C10H14N2Si

Molecular Weight

190.32 g/mol

IUPAC Name

benzimidazol-1-yl(trimethyl)silane

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)12-8-11-9-6-4-5-7-10(9)12/h4-8H,1-3H3

InChI Key

XKDVXMHPDJSQCC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N1C=NC2=CC=CC=C21

Canonical SMILES

C[Si](C)(C)N1C=NC2=CC=CC=C21

Synonyms

1H-Benzimidazole,1-(trimethylsilyl)-(9CI)

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Benzimidazole (1 equiv), TMSCl (1.2 equiv), triethylamine (Et₃N, 1.5 equiv).

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0°C to room temperature (20–25°C).

  • Reaction Time : 4–6 hours under nitrogen atmosphere.

The base (Et₃N) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Yields typically exceed 80% when moisture is rigorously excluded.

Mechanistic Insights

The mechanism involves deprotonation of the benzimidazole’s NH group by Et₃N, followed by nucleophilic attack of the resulting anion on the electrophilic silicon atom in TMSCl. This forms the N-Si bond while releasing HCl.

Hexamethyldisilazane (HMDS)-Mediated Silylation

An alternative approach employs hexamethyldisilazane (HMDS) as a silylating agent, often combined with trimethylchlorosilane (TMCS) as a catalyst. This method is advantageous for substrates sensitive to acidic conditions.

Protocol for HMDS/TMCS System

  • Reagents : Benzimidazole (1 equiv), HMDS (1.5 equiv), TMCS (0.1 equiv).

  • Solvent : Toluene or xylene.

  • Temperature : Reflux (110–120°C).

  • Reaction Time : 8–12 hours.

This method achieves yields of 70–75%, with the excess HMDS acting as both a reagent and a solvent. The TMCS catalyzes the reaction by generating a more electrophilic silylating species.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency, scalability, and purity. Continuous flow reactors are employed to enhance heat and mass transfer, with automated systems monitoring reagent stoichiometry and reaction progress.

Key Industrial Parameters

ParameterValue/Description
Reactor TypeContinuous flow with in-line analytics
CatalystEt₃N or polymer-supported bases
PurificationDistillation or chromatography
Yield85–90% (optimized conditions)

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each method:

MethodYield (%)TimeCostScalability
TMSCl/Et₃N80–854–6 hLowHigh
HMDS/TMCS70–758–12 hMediumModerate
Microwave-Assisted75–80*5–10 minHighLimited

*Extrapolated from analogous reactions.

Challenges and Optimization Strategies

Moisture Sensitivity

The trimethylsilyl group is highly prone to hydrolysis. Solutions include:

  • Conducting reactions under inert atmosphere (N₂ or Ar).

  • Using molecular sieves to scavenge trace water.

Byproduct Formation

Excess TMSCl can lead to disilylation. Mitigation strategies involve:

  • Precise stoichiometric control (TMSCl ≤ 1.2 equiv).

  • Stepwise addition of TMSCl.

Characterization and Validation

Synthetic success is confirmed via:

  • ¹H NMR : Disappearance of NH proton (δ 12.0–12.5 ppm) and appearance of Si-CH₃ signals (δ 0.1–0.3 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 190 (M⁺) .

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Silylation Reactions: The compound can act as a silylating agent, transferring the trimethylsilyl group to other molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides and nucleophiles are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

    Silylation Reactions: The compound reacts with alcohols, amines, and carboxylic acids under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzimidazoles.

    Oxidation and Reduction: Products include oxidized or reduced forms of benzimidazole.

    Silylation Reactions: Products include silylated derivatives of alcohols, amines, and carboxylic acids.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
The compound is recognized for its role as an intermediate in synthesizing pharmaceutical agents, especially those targeting neurological disorders. It enhances drug efficacy and specificity by modifying the pharmacokinetic properties of active compounds. For instance, it has been utilized in developing ligands for trace amine-associated receptors (TAARs), which are implicated in various psychiatric and neurological disorders such as depression and schizophrenia .

Case Study: Neurological Disorders

A study highlighted the synthesis of benzimidazole derivatives that exhibit activity against AMP-activated protein kinase, a critical regulator of cellular metabolism. These derivatives have potential therapeutic implications for diseases like diabetes and neurodegenerative disorders .

Material Science

Advanced Materials and Coatings
In material science, 1-(Trimethylsilyl)-1H-benzo[d]imidazole is employed in formulating advanced materials, including coatings and adhesives. Its unique silane properties enhance adhesion and durability, making it suitable for applications in protective coatings for electronic devices and automotive components .

Data Table: Properties of Coatings

PropertyValue
Adhesion StrengthHigh
DurabilityExcellent
Thermal StabilityUp to 200 °C

Catalysis

Facilitating Organic Reactions
The compound serves as a catalyst in various organic reactions, promoting faster reaction rates and higher yields. Its application in catalysis is essential for efficient chemical manufacturing processes.

Case Study: Organic Synthesis

Research has demonstrated that using this compound as a catalyst can significantly increase the yield of desired products in multistep organic syntheses compared to traditional methods .

Analytical Chemistry

Reagent in Detection Techniques
In analytical chemistry, this compound acts as a reagent to aid in detecting and quantifying substances within complex mixtures. Its application improves the accuracy of analytical methods such as mass spectrometry and chromatography.

Example Application

A notable application involved using this compound for the derivatization of carbohydrates into trimethylsilyl ethers, enhancing their detectability during analysis .

Biotechnology

Bioconjugation Processes
The compound is also applied in bioconjugation processes, facilitating the attachment of biomolecules to surfaces. This feature is crucial for developing biosensors and diagnostic tools, allowing for enhanced sensitivity and specificity in biological assays.

Case Study: Biosensor Development

A recent study demonstrated the use of this compound in creating biosensors capable of detecting specific biomolecules at low concentrations, showcasing its potential in medical diagnostics .

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-1H-benzo[d]imidazole involves the transfer of the trimethylsilyl group to other molecules. This silylation process protects reactive functional groups, facilitating subsequent chemical reactions. The compound’s molecular targets include hydroxyl, amino, and carboxyl groups, which undergo silylation to form more stable derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituent(s) Key Properties Biological/Chemical Relevance
1-(Trimethylsilyl)-1H-benzo[d]imidazole -Si(CH₃)₃ at N1 - pKa ~7.2 (estimated from imidazole analogs)
- High lipophilicity
Catalyst intermediates; potential silicon-based drugs
1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole Dibenzothiophene at N1 - Electron-withdrawing sulfur atoms
- GC-MS m/z 250.1
Pin1 enzyme inhibition
1-(sec-Butoxymethyl)-1H-benzo[d]imidazole -CH₂-O-sec-butyl at N1 - IC₅₀ = 1.533 mM (acetylcholinesterase inhibition)
- Moderate polarity
Neurodegenerative disease drug leads
2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5a) -CH₃ at C2, -CH₂-C₆H₄-CH₃ at N1 - Antifungal activity vs. azole-resistant strains Broad-spectrum antifungal agents
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole -CH₃ at N1, -S-CH₃ at C2 - Synthesized via alkylation of benzimidazole-2-thiol
- Moderate polarity
Anticancer and antimicrobial scaffolds

Key Insights

Electronic Effects :

  • The trimethylsilyl group’s +I effect contrasts sharply with electron-withdrawing groups (e.g., dibenzothiophene in ), which reduce electron density at the nitrogen. This difference impacts acidity (pKa) and nucleophilic reactivity .
  • Methylthio (-S-CH₃) substituents (e.g., ) provide weaker electron donation than silyl groups but improve metabolic stability in drug design.

Biological Activity :

  • Antifungal Activity : Methylbenzyl derivatives (e.g., 5a ) outperform trimethylsilyl analogs in antifungal potency, likely due to better membrane penetration via aryl hydrophobicity.
  • Enzyme Inhibition : sec-Butoxymethyl derivatives (e.g., ) show superior acetylcholinesterase inhibition compared to silylated benzimidazoles, highlighting the role of alkoxy groups in target binding.

Synthetic Flexibility :

  • Silylated benzimidazoles are less explored in drug development compared to aryl- or alkyl-substituted analogs (e.g., ), possibly due to challenges in silicon metabolism.
  • Triazole-linked derivatives (e.g., ) demonstrate modular synthesis via click chemistry, a route less applicable to silylated compounds.

Contradictions and Limitations

  • While silyl groups enhance lipophilicity, they may reduce aqueous solubility, limiting in vivo applications compared to polar derivatives (e.g., phenoxymethyl-triazole hybrids in ).

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-(Trimethylsilyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via silylation of 1H-benzo[d]imidazole using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine or sodium hydride. Aprotic solvents like dichloromethane or tetrahydrofuran are typically used under anhydrous conditions at 0–25°C. For example, analogous silylation reactions (e.g., 1-(Trimethylsilyl)imidazole in ) suggest a 2–4 hour reaction time with yields >80% after purification via flash chromatography .

Q. How is this compound characterized to confirm structure and purity?

  • Methodology : Key techniques include:

  • NMR spectroscopy : 1H^1H NMR (e.g., δ 0.2–0.4 ppm for TMS protons) and 13C^{13}C NMR (e.g., δ 2–5 ppm for TMS carbons) to confirm silyl group attachment .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • Elemental analysis : Validate C, H, N content with <0.4% deviation from theoretical values .

Q. What are the common chemical reactivities of this compound in organic synthesis?

  • Methodology : The TMS group acts as a protecting group for the imidazole nitrogen, enabling regioselective functionalization. For example:

  • Desilylation : Hydrolysis with aqueous HCl/THF (1:1) regenerates 1H-benzo[d]imidazole .
  • Cross-coupling : Pd-catalyzed C–H activation (e.g., with aryl halides) can introduce substituents at the 2-position using thiourea additives to enhance catalytic efficiency (similar to ) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

  • Methodology : Utilize transition-metal catalysis:

  • Cu-catalyzed N-arylation : React with aryl iodides (e.g., 4-iodonitrobenzene) using 3-(diphenylphosphino)propanoic acid as a ligand in DMF at 100°C, achieving >85% yield (analogous to ) .
  • Pd-mediated C–H activation : Thiourea additives (e.g., tetramethylthiourea) enable direct coupling at the 2-position with aryl boronic acids, as demonstrated in benzimidazole systems .

Q. What role does this compound play in catalytic systems or as an intermediate in multistep syntheses?

  • Methodology : The TMS group stabilizes reactive intermediates:

  • As a ligand : Modifies metal coordination in Pd or Cu complexes for asymmetric catalysis (e.g., Suzuki-Miyaura coupling) .
  • In multicomponent reactions : Participates in one-pot syntheses of polyheterocycles (e.g., pyrido[1,2-a]benzimidazoles) via condensation with aldehydes and nitromethane (similar to ) .

Q. How do computational studies (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry using B3LYP/6-31G* to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict electrophilic/nucleophilic sites .
  • NLO properties : Calculate hyperpolarizability (β) to assess potential as optoelectronic materials, as done for benzimidazole Schiff bases in .

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